

A Comparative Spectroscopic Analysis of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole Derivatives

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Compound of Interest

Compound Name: 5-Amino-4-cyano-3-(cyanomethyl)pyrazole

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This guide provides a comparative overview of the spectroscopic data for **5-Amino-4-cyano-3-(cyanomethyl)pyrazole** and its derivatives, offering valuable insights for researchers, scientists, and professionals in drug development. By presenting key spectroscopic data in a structured format, this document facilitates the identification and characterization of this important class of heterocyclic compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **5-Amino-4-cyano-3-(cyanomethyl)pyrazole** and several of its derivatives, extracted from various research publications. This allows for a side-by-side comparison of their characteristic spectral features.

Table 1: ^1H NMR and ^{13}C NMR Spectroscopic Data for **5-Amino-4-cyano-3-(cyanomethyl)pyrazole** Derivatives

Compound	Solvent	^1H NMR (δ , ppm)	^{13}C NMR (δ , ppm)	Reference
5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile	CDCl ₃	7.62 (t, J = 11.5 Hz, 5H), 7.40 – 7.28 (m, 3H), 7.11 (d, J = 8.0 Hz, 2H), 6.91 (d, J = 7.7 Hz, 1H)	153.12, 144.40, 142.44, 135.81, 133.90, 130.91, 129.46, 129.31, 129.03, 128.81, 128.33, 127.25, 120.33, 112.79	[1]
5-amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile	CDCl ₃	8.44 (s, 1H), 8.11 (d, J = 8.2 Hz, 1H), 7.98 (d, J = 7.9 Hz, 1H), 7.70 (s, 2H), 7.53 (t, J = 8.0 Hz, 1H), 7.32 (t, J = 7.8 Hz, 2H), 7.15 (d, J = 8.0 Hz, 2H), 6.94 (t, J = 7.2 Hz, 1H)	148.69, 143.90, 137.35, 134.64, 133.90, 131.41, 130.19, 129.79, 129.47, 124.51, 122.54, 120.91, 112.99	[1]
5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile	CDCl ₃	8.27 – 7.46 (m, 4H), 7.31 (s, 1H), 7.25 (s, 1H), 7.10 (d, J = 7.8 Hz, 2H), 6.91 (d, J = 8.6 Hz, 2H), 6.86 (s, 1H), 3.84 (s, 3H)	160.08, 151.20, 144.52, 137.98, 131.96, 130.22, 129.21, 127.67, 119.87, 114.27, 114.06, 112.76, 55.28	[1]
5-amino-3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile	CDCl ₃	7.59 (d, J = 4.1 Hz, 2H), 7.51 (d, J = 3.8 Hz, 4H), 7.41 – 7.26 (m, 2H), 7.11 (d, J = 7.4 Hz, 2H), 6.91	144.32, 135.79, 134.27, 132.42, 131.96, 131.69, 131.22, 130.12, 129.29, 128.28, 127.48, 122.10, 120.32, 112.76	[1]

(d, $J = 6.3$ Hz,
1H)

Ethyl 3-cyano-2-
(cyanomethyl)-8-
hydroxy-6-(4-
methoxyphenyl)-
8-methyl-5-oxo-
4,5,6,7,8,9-
hexahdropyrazo
lo[1,5-
a]quinazolin-7-
carboxylate

DMSO-d₆

See Figure 3 in
reference

See Figure 3 in
reference

[2]

Table 2: FT-IR Spectroscopic Data for **5-Amino-4-cyano-3-(cyanomethyl)pyrazole** Derivatives

Compound	Sample Prep.	FT-IR (ν , cm^{-1})	Reference
5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile	KBr	3447, 3346, 3313, 3208, 3055, 2928, 2206, 1632, 1600, 1519, 1489, 1259, 1135, 1084, 914, 829, 749, 509	[1]
5-amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile	KBr	3442, 3305, 3221, 3058, 2928, 2205, 1600, 1583, 1514, 1485, 1258, 1139, 905, 822, 758, 511	[1]
5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile	KBr	3445, 3340, 3315, 3210, 3055, 2954, 2206, 1597, 1508, 1441, 1295, 1246, 1175, 1129, 1028, 821, 684, 532	[1]
5-amino-3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile	KBr	3447, 3345, 3314, 3218, 3047, 2954, 2836, 2204, 1588, 1508, 1440, 1295, 1246, 1129, 1175, 1028, 921, 839, 746, 531	[1]
Ethyl 3-cyano-2-(cyanomethyl)-8-hydroxy-6-(4-methoxyphenyl)-8-methyl-5-oxo-4,5,6,7,8,9-hexahdropyrazolo[1,5-a]quinazolin-7-carboxylate	Not Specified	3476 (O-H), 3182, 3076 (N-H), 2262, 2226 (2 C≡N), 1720 (C=O ester), 1688 (C=O amide), 1649, 1593 (C=C)	[2]

Table 3: Mass Spectrometry Data for 5-Amino-4-cyanopyrazole Derivatives

Compound	Ionization Method	m/z	Reference
5-Amino-4-cyano-1-phenyl-1H-pyrazole-3-acetonitrile	GC-MS	223, 222, 149	[3]
5-Amino-4-cyanopyrazole	GC-MS	108	[4]

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of **5-Amino-4-cyano-3-(cyanomethyl)pyrazole** derivatives, based on methodologies described in the cited literature.

General Synthesis of 5-amino-1H-pyrazole-4-carbonitrile Derivatives[1] In a typical procedure, a mixture of a benzaldehyde derivative (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and a catalyst (e.g., LDH@PTRMS@DCMBA@CuI, 0.05 g) is stirred in a round-bottomed flask at 55 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC) using a solvent system of n-hexane/ethyl acetate (1:1). Upon completion, the mixture is cooled to room temperature, and the product is purified, typically by recrystallization from ethanol.

Synthesis of 2-Chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide[5][6] Equimolar amounts of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile and chloroacetyl chloride are dissolved in toluene and refluxed for 5-7 hours. The reaction mixture is then allowed to stand at room temperature for 24-72 hours. The resulting precipitate is filtered off to yield the product.

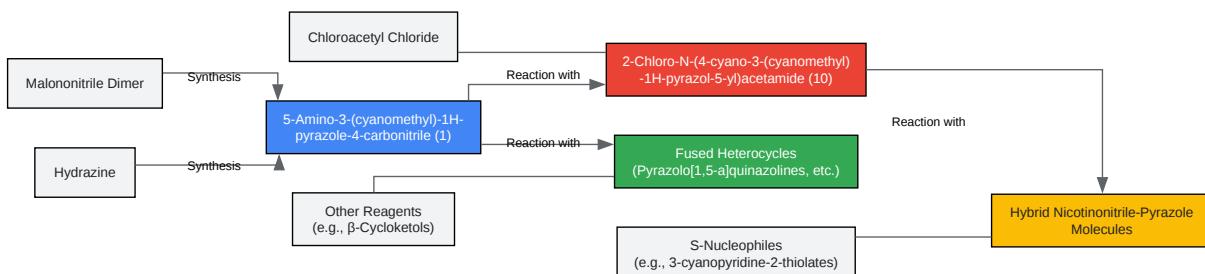
Spectroscopic Characterization

- NMR Spectroscopy:** ^1H and ^{13}C NMR spectra are typically recorded on a spectrometer operating at a frequency of 250 MHz or higher.[1] Deuterated solvents such as CDCl_3 or DMSO-d_6 are used, with chemical shifts reported in parts per million (ppm) relative to an internal standard (e.g., TMS).

- FT-IR Spectroscopy: Infrared spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer.[\[1\]](#) Solid samples are often prepared as KBr pellets.
- Mass Spectrometry: Mass spectra are acquired using a mass spectrometer, with Gas Chromatography-Mass Spectrometry (GC-MS) being a common technique for volatile compounds.[\[3\]](#)[\[4\]](#)

Visualization of Synthetic Pathway

The following diagram illustrates a general synthetic workflow for the preparation of various heterocyclic compounds derived from 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile.



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Caption: Synthetic pathways for derivatives of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile.

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